molecular formula C12H2Br8O<br>C6HBr4-O-C6HBr4<br>C12H2Br8O B3423872 Octabromodiphenyl ether CAS No. 32536-52-0

Octabromodiphenyl ether

Cat. No.: B3423872
CAS No.: 32536-52-0
M. Wt: 801.4 g/mol
InChI Key: ORYGKUIDIMIRNN-UHFFFAOYSA-N
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Description

Octabromodiphenyl ether is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The molecular formula is C12H2Br8O .


Synthesis Analysis

A comprehensive two-dimensional system coupling ultra-performance liquid chromatography (UPLC) and ion mobility-mass spectrometry (IM-MS) has been applied for the separation and analysis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H2Br8O . The average mass is 801.376 Da and the monoisotopic mass is 793.357178 Da .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical and Chemical Properties Analysis

This compound is an off-white powder or flaked material . It has a melting point that depends on product composition . It is not soluble in water .

Scientific Research Applications

Applications in Flame Retardancy and Material Safety

Occupational Exposure and Material Applications Commercial decabromodiphenyl ether (DecaBDE) is widely used as a flame retardant in various applications, including electrical and textile industries. The study by Thuresson, Bergman, & Jakobsson (2005) highlighted occupational exposure to DecaBDE in workers manufacturing or handling flame-retarded rubber, noting significant uptake of BDE-209 among these workers. This study is crucial in understanding the occupational risks and environmental implications of flame retardants like DecaBDE and OctaBDE in manufacturing settings (Thuresson et al., 2005).

Chemical Synthesis and Standard Development The research by Teclechiel et al. (2007) focused on the synthesis of octabromodiphenyl ethers (OctaBDEs) for use as standards in analytical, toxicological, and stability studies. This work is significant for ensuring the accuracy and reliability of future research on OctaBDEs, highlighting the complex nature of synthesizing these compounds for standardization purposes (Teclechiel et al., 2007).

Environmental Degradation and Impact Gerecke et al. (2005) reported on the anaerobic degradation of decabromodiphenyl ether (BDE-209) and the formation of octa- and nonabromodiphenyl ether congeners under anaerobic conditions. This study is crucial for understanding the environmental fate of these substances and their potential transformation into more bioaccumulative forms (Gerecke et al., 2005).

Environmental Monitoring and Transformation

Environmental Monitoring and Sediment Analysis Kohler et al. (2008) studied the temporal trends, congener patterns, and sources of OctaBDEs in Swiss lake sediments. This research is instrumental in tracking the environmental presence and historical accumulation of OctaBDEs, offering insights into the long-term environmental impact and degradation patterns of these substances (Kohler et al., 2008).

Photolysis and Environmental Degradation Christiansson et al. (2009) explored the photolysis of decabromodiphenyl ether and identified the products formed after UV irradiation. This study is crucial for understanding the environmental degradation pathways of DecaBDE and its potential transformation into more hazardous substances (Christiansson et al., 2009).

Considerations in International Regulation and Impact Assessment

Evaluation for International Regulation Konstantinov et al. (2011) discussed whether BDE-175, a component of commercial octabromodiphenyl ether mixtures, should be listed in Annex A of the Stockholm Convention. This analysis is crucial for international regulatory considerations and the safe management of substances like OctaBDE (Konstantinov et al., 2011).

Environmental Fate and Key Congeners Gaul et al. (2005) focused on the isolation and structure elucidation of a major octabromo isomer in technical this compound mixtures. Identifying key congeners like BDE 197 and understanding their production rates and potential environmental fate is crucial for assessing the overall impact of these substances (Gaul et al., 2005).

Mechanism of Action

Target of Action

Octabromodiphenyl ether (OctaBDE) is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is primarily used as a flame retardant in various products, including foam-based products, clothing, and electrical equipment . The primary targets of OctaBDE are these materials, where it acts to increase their resistance to catching fire .

Mode of Action

OctaBDE works by releasing free radicals at high temperatures, which interrupt the combustion process . This action reduces the flammability of the materials it is applied to, making them more resistant to fire .

Biochemical Pathways

It is known that octabde can persist in the environment and has the potential for bioaccumulation . This means it can build up in organisms over time, potentially affecting various biological processes. The primary degradation mechanism of OctaBDE involves debromination, resulting in the formation of various bromodiphenyl ethers .

Pharmacokinetics

In fact, when ingested, the majority of the substance is excreted, with very little being absorbed . This results in a low bioavailability. Due to its persistence and potential for bioaccumulation, octabde can still build up in organisms over time .

Result of Action

The primary result of OctaBDE’s action is the increased fire resistance of the materials it is applied to . . For example, studies have shown that exposure to OctaBDE can lead to developmental toxicity, endocrine disruption, and reproductive toxicity . It may also potentially be carcinogenic .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of OctaBDE. For instance, OctaBDE is known to be quite stable in the environment, resisting degradation . This stability, combined with its potential for long-range environmental transport, means that OctaBDE can persist in the environment for long periods . Furthermore, OctaBDE can accumulate in the food chain, leading to higher concentrations in top predators . These environmental factors can influence the overall impact of OctaBDE on both health and the environment.

Safety and Hazards

Octabromodiphenyl ether is classified as a reproductive toxin, Category 1B . It may enter the body by ingestion or inhalation . It is stored mainly in body fat .

Future Directions

Since 2004, Octabromodiphenyl ether is no longer produced in the EU, USA, and the Pacific Rim . There is no information that indicates it is being produced in developing countries .

Relevant Papers A study revealed that repeated exposure to OctaBDE affects heme biosynthesis and the levels of porphyrins . Another study showed that OctaBDE has negative effects on liver function, the endocrine and reproductive systems, as well as its developmental toxicology aspects .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
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InChI

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H
Source PubChem
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InChI Key

ORYGKUIDIMIRNN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
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DSSTOX Substance ID

DTXSID9047548
Record name 1,1'-Oxybis(2,3,4,5-tetrabromobenzene)
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Molecular Weight

801.4 g/mol
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Physical Description

Off-white solid; [HSDB], WHITE FLAKES OR POWDER.
Record name Octabromodiphenyl ethers
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Record name DIPHENYLETHER, OCTABROMO DERIVATIVE
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Solubility

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor
Record name Octabromodiphenyl ethers
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Density

2.76, Relative density (water = 1): 2.9
Record name Octabromodiphenyl ethers
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Vapor Pressure

1.275X10-9 mm Hg at 25 °C, negligible
Record name Octabromodiphenyl ethers
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Color/Form

Off-white powder (commercial)

CAS No.

85446-17-9, 32536-52-0
Record name 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether
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Record name Benzene, 1,1'-oxybis-, octabromo deriv.
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Record name 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER
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Record name Octabromodiphenyl ethers
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Melting Point

200 °C (range, 167-257 °C), 167-257 °C
Record name Octabromodiphenyl ethers
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Record name DIPHENYLETHER, OCTABROMO DERIVATIVE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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